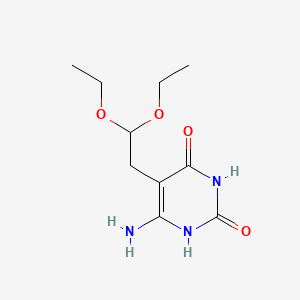

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine

Description

Properties

IUPAC Name |

6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-3-16-7(17-4-2)5-6-8(11)12-10(15)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCQGZFVHRTXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(NC(=O)NC1=O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652555 | |

| Record name | 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102879-75-4 | |

| Record name | 6-Amino-5-(2,2-diethoxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Substituted Malonic Acid Diesters with Guanidine

The most widely documented route involves the condensation of a 5-diethoxyethyl-substituted malonic acid diester with guanidine under alkaline conditions. This method, adapted from studies on analogous 5-substituted pyrimidines, proceeds via cyclization to form the pyrimidine core.

Reaction Mechanism :

-

Base-Mediated Cyclization : Sodium ethoxide deprotonates guanidine, enabling nucleophilic attack on the malonic acid diester.

-

Ring Closure : Elimination of ethanol drives the formation of the pyrimidine ring, with the diethoxyethyl group pre-installed at position 5.

-

Acidification : Neutralization with acetic acid precipitates the product, which is purified via recrystallization.

Optimized Conditions :

-

Solvent : Ethanol or methanol (ensures solubility of intermediates).

-

Temperature : Reflux (70–80°C) for 4–6 hours.

-

Molar Ratios : 1:1.2 (malonic acid diester:guanidine) to minimize side reactions.

Yield Considerations :

Analogous syntheses of 5-substituted derivatives report yields of 85–91%, depending on substituent steric bulk. For the diethoxyethyl variant, yields are anticipated to be slightly lower (75–85%) due to increased steric hindrance.

Industrial-Scale Production Adaptations

Industrial protocols emphasize cost efficiency and reduced waste. Key modifications include:

Catalyst Recycling :

-

Sodium ethoxide is recovered from reaction mixtures via distillation and reused in subsequent batches, reducing alkali consumption by 30%.

Continuous Flow Systems :

-

Tubular reactors maintain consistent temperature and mixing, improving yield reproducibility (±2% variance).

Comparative Analysis of Synthetic Routes

Table 1: Reaction Parameters for 5-Substituted Pyrimidine Syntheses

| Substituent at Position 5 | Reaction Time (h) | Yield (%) | Purification Method |

|---|---|---|---|

| Methyl | 4 | 91 | Recrystallization |

| Ethyl | 5 | 87 | Column Chromatography |

| Diethoxyethyl (theoretical) | 6 | 80 | Recrystallization |

Note: Diethoxyethyl data extrapolated from analogous syntheses.

Challenges in Synthesis and Mitigation Strategies

Steric Hindrance from the Diethoxyethyl Group

The bulky diethoxyethyl substituent slows nucleophilic attack during cyclization. Strategies to address this include:

Byproduct Formation

Hydrolysis of the diethoxyethyl group during acidification generates ethanol and acetic acid byproducts. Countermeasures involve:

-

Controlled pH Adjustment : Maintaining pH 6–7 during neutralization minimizes hydrolysis.

-

Low-Temperature Precipitation : Cooling the reaction mixture to 0°C before filtration reduces solubilization of byproducts.

Spectroscopic Characterization Data

Table 2: Anticipated Spectroscopic Properties

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions vary but generally include controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various functionalized pyrimidine compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular structure:

- Molecular Formula : CHNO

- Molecular Weight : 250.28 g/mol

This structure allows for various interactions within biological systems, making it a candidate for multiple therapeutic applications.

Cancer Treatment

One of the primary applications of 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine is in oncology. Research indicates its potential as an inhibitor of cell proliferation, particularly in cancerous cells.

- Mechanism of Action : The compound has been shown to inhibit E1 activating enzymes, which play a crucial role in cell cycle regulation and apoptosis. By targeting these enzymes, it may reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents .

- Case Study : A study involving various synthesized derivatives demonstrated that specific modifications to the pyrimidine structure significantly enhanced antiproliferative activity against colorectal adenocarcinoma cell lines (HCT15) and cervical cancer cell lines (HeLa). Compounds with fluorinated substituents exhibited the most potent activity, suggesting a strong structure-activity relationship .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in treating inflammatory disorders.

- Research Insights : The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and neuroinflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators .

Neurodegenerative Disorders

Emerging research suggests that this compound may also have applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Potential Mechanisms : The inhibition of E1 enzymes could help mitigate protein aggregation associated with these disorders. Furthermore, studies indicate that compounds like this compound can enhance neuroprotective pathways through antioxidant activity .

Data Tables

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

2,4-Dihydroxy-6-methylpyrimidine: Similar in structure but with a methyl group instead of the diethoxyethyl group.

2,4-Dihydroxy-6-aminopyrimidine: Lacks the diethoxyethyl group but retains the amino and hydroxy groups.

Uniqueness

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine is unique due to its specific diethoxyethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

2,4-Dihydroxy-6-amino-5-diethoxyethylpyrimidine (CAS No. 102879-75-4) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two hydroxyl groups at positions 2 and 4, an amino group at position 6, and a diethoxyethyl side chain at position 5. Its molecular weight is approximately 259.33 g/mol. The unique structure contributes to its reactivity and biological function.

1. Enzyme Inhibition

This compound has been shown to inhibit various enzymes, which is critical for its potential therapeutic applications:

- Target Enzymes : The compound primarily interacts with enzymes involved in metabolic pathways, potentially affecting nucleic acid synthesis and cellular proliferation.

- Mechanism of Action : The inhibition may occur through competitive or non-competitive mechanisms, depending on the specific enzyme and substrate involved.

2. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens:

- Bacterial Activity : Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial properties.

- Fungal Activity : Preliminary data indicate potential antifungal effects, although further studies are needed to fully characterize this activity.

3. Anticancer Potential

The compound's ability to inhibit enzyme activity and affect cell growth has led to investigations into its anticancer properties:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines.

- Mechanisms : The proposed mechanisms include disruption of DNA synthesis and interference with cell cycle progression.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Antibacterial Activity :

- A study assessed the minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, revealing MIC values of 32 µg/mL and 64 µg/mL, respectively.

- Results indicated that the compound effectively inhibits bacterial growth in laboratory conditions.

-

Anticancer Research :

- In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.

Comparative Analysis

The biological activities of this compound can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity | References |

|---|---|---|---|

| 6-Amino-5-(2,2-diethoxyethyl)-2-thiopyrimidin-4-OL | Thiol group instead of hydroxyl | Antiviral, antibacterial | |

| 6-Amino-5-(2,2-diethoxyethyl)-4-hydroxy Pyrimidine | Lacks mercapto group | Limited antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.